Product packaging for 4-chloro-N-phenylbutanamide(Cat. No.:CAS No. 13156-95-1; 7578-45-2)

4-chloro-N-phenylbutanamide

Cat. No.: B2845953
CAS No.: 13156-95-1; 7578-45-2
M. Wt: 197.66
InChI Key: GJMGKNWSRKDALN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of the Amide Functional Group in Contemporary Organic Chemistry

The amide functional group, characterized by a carbonyl group linked to a nitrogen atom, is a cornerstone of modern organic chemistry and biochemistry. numberanalytics.combyjus.com Amides are synthesized chemically through the dehydration of a carboxylic acid and an amine. organicchemexplained.com This linkage, also known as a peptide bond in the context of proteins, is fundamental to the structure of life, forming the backbone of peptides and proteins. organicchemexplained.com The stability of the amide bond is a key feature, rendering it approximately 100 times more stable to hydrolysis than esters, which is crucial for maintaining protein structure in aqueous biological environments. wikipedia.org

The planarity of the amide bond, a result of delocalization of the nitrogen's lone pair of electrons, contributes to its stability and predictable geometry. numberanalytics.com Amides can act as both hydrogen bond donors and acceptors, a property that is vital for their interactions with biological targets like enzymes and for the solubility of molecules containing this group. numberanalytics.comwikipedia.org This capacity for hydrogen bonding is also integral to the secondary structure of proteins and the properties of synthetic polymers like nylon and Kevlar. wikipedia.orgchemistrytalk.org Due to their stability and versatile bonding capabilities, amides are one of the most prevalent functional groups found in medicinal molecules and synthetic polymers. numberanalytics.comchemistrytalk.org

Overview of Butanamide Derivatives in Medicinal and Synthetic Research

Butanamide and its derivatives are significant scaffolds in medicinal and synthetic research. These structures serve as versatile intermediates and building blocks for more complex organic compounds. chemimpex.com For instance, N-phenylbutanamide derivatives have been investigated for a range of biological activities. Research has explored their potential as analgesics, anti-inflammatory agents, and anticonvulsants. chemimpex.comnih.gov

The synthesis of novel N-(substituted phenyl)acetamide derivatives, which share structural similarities with butanamides, has yielded compounds with potent analgesic activity. rjptonline.org Furthermore, new N-hydroxybutanamide derivatives have been synthesized and evaluated for their ability to inhibit matrix metalloproteinases (MMPs), which are implicated in cancer progression. mdpi.com The chemical versatility of the butanamide core allows for modifications that can tune the molecule's properties, such as solubility and reactivity, making it a valuable platform for developing new therapeutic agents. chemimpex.com

Articulation of the Research Focus on 4-chloro-N-phenylbutanamide

The specific compound, this compound, represents a particular area of interest within the broader field of butanamide chemistry. Its structure combines the N-phenylbutanamide core with a chlorine atom at the terminal (4-position) of the butanoyl chain. This halogen substitution is a critical feature, as the presence and position of a halogen can significantly influence a molecule's physicochemical properties and biological activity.

The chlorine atom can alter the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The chemical reactivity of related chloro-amides is often attributed to the ease with which the chlorine atom can be replaced by nucleophiles, making it a useful synthetic handle. researchgate.net While extensive research on many butanamide derivatives is documented, this compound itself is a specific entity for which detailed properties are cataloged in chemical databases, providing a foundation for its use in further synthetic and medicinal chemistry research. nih.govsynquestlabs.com

Chemical Properties of this compound

PropertyValueSource
Molecular Formula C10H12ClNO nih.govsynquestlabs.com
Molecular Weight 197.66 g/mol synquestlabs.com
CAS Number 7578-45-2 synquestlabs.com
Purity 95% synquestlabs.com
MDL Number MFCD01357318 synquestlabs.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12ClNO B2845953 4-chloro-N-phenylbutanamide CAS No. 13156-95-1; 7578-45-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-N-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c11-8-4-7-10(13)12-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJMGKNWSRKDALN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Mechanistic Aspects of 4 Chloro N Phenylbutanamide

Historical Perspectives on Amide Bond Formation Strategies

The formation of the amide bond is one of the most fundamental and frequently performed transformations in organic chemistry. unimi.itresearchgate.net Historically, direct thermal amidation, the condensation of a carboxylic acid and an amine at high temperatures, represents a landmark strategy that, despite its energetic demands, still finds industrial application. unimi.itresearchgate.net The evolution of synthetic chemistry led to the development of numerous methods to facilitate this transformation under milder conditions. researchgate.net A significant historical development was the use of coupling agents or mediators, which are employed in either stoichiometric or catalytic amounts to activate the carboxylic acid component. unimi.it

In the early 20th century, the work of chemists like Theodor Curtius and Emil Fischer laid the groundwork for peptide chemistry, a field where amide bond formation is paramount. nih.gov A major breakthrough came with R. B. Merrifield's development of solid-phase peptide synthesis (SPPS), which revolutionized the synthesis of peptides and other amide-containing molecules by immobilizing the growing chain on a resin support. nih.gov Over the past few decades, research has focused on developing more efficient and environmentally benign strategies. unimi.it This has led to a plethora of "nonclassical" approaches that avoid the pre-activation of the carboxylic acid, including various catalytic direct amidation methods and ligation strategies. acs.org The continuous development in this area highlights the perpetual importance of the amide bond in pharmaceuticals, natural products, and materials science. researchgate.net

Modern Synthetic Routes for N-Phenylbutanamide Core Structures

Modern synthetic chemistry offers advanced, step-economic, and often greener alternatives to traditional methods for constructing N-aryl amide frameworks like that of 4-chloro-N-phenylbutanamide. Among the most innovative are reductive amidation strategies that utilize nitroarenes as inexpensive and stable surrogates for anilines. uj.ac.za

A novel and efficient method for the synthesis of secondary amides involves the reductive cross-coupling of nitroarenes with acyl pyrazoles. bohrium.com In this approach, acyl pyrazoles, which serve as effective acylating reagents, react with nitro compounds in the presence of a reducing agent like tetrahydroxydiboron (B82485) (B₂(OH)₄) to yield the corresponding N-substituted amides. bohrium.comrsc.orgrsc.org This method demonstrates good functional group tolerance and is applicable to a range of substituted benzoyl pyrazoles and nitroarenes. bohrium.comresearcher.life

Another powerful one-pot protocol allows for the direct conversion of nitroarenes into N-aryl amides using anhydrides as the acylating agent. rsc.orgresearchgate.net The process involves a metal-free reduction of the nitro group, typically with trichlorosilane, to generate an N-silylated amine intermediate in situ. rsc.org This intermediate then reacts with an added anhydride (B1165640) to furnish the final N-aryl carboxyamide in good to excellent yields after a simple aqueous workup. rsc.org A particularly relevant application of this methodology is the reaction with γ-butyrolactone, which serves as a precursor to the acylating agent. rsc.org The lactone is opened during the reaction to form an intermediate that delivers the 4-chlorobutanoyl group, directly yielding N-aryl-4-chlorobutanamides, such as this compound, in a single pot. rsc.orgresearchgate.net This specific transformation highlights a highly efficient route to the target compound from simple, inexpensive starting materials. rsc.org

The conditions for modern reductive amidation routes are often optimized to be mild and avoid harsh or toxic reagents. The reductive coupling of nitroarenes and acyl pyrazoles is effectively carried out using tetrahydroxydiboron (B₂(OH)₄) in a solvent like DMF at elevated temperatures (e.g., 100 °C), providing the desired amide in high yield. rsc.org This system is advantageous as it is metal-free.

The one-pot conversion of nitroarenes using anhydrides or lactones is also based on a metal-free protocol. rsc.org The key reduction step is mediated by trichlorosilane, often in the presence of an additive like methanol, and proceeds efficiently. researchgate.net This reaction is notable for its compatibility with reducible functional groups such as nitriles and carbonyls, which remain unaffected during the transformation. researchgate.net The development of such metal-free strategies is a significant goal in green chemistry. unimi.it Other metal-free reductive amination protocols have been developed using systems such as pinacol-derived chlorohydrosilane activated by a Lewis base or tetrabutylammonium (B224687) difluorotriphenylsilicate in combination with silanes, underscoring the trend towards avoiding transition metal catalysts. nih.govorganic-chemistry.org

Synthesis of Precursor Molecules and Advanced Intermediates

The synthesis of this compound, whether by traditional or modern routes, relies on the availability of key precursor molecules.

Aniline (B41778): As a primary aromatic amine, aniline is a fundamental precursor for traditional N-acylation reactions. britannica.com Commercially, it is most often prepared by the catalytic hydrogenation of nitrobenzene (B124822) over a metal catalyst. britannica.comchemicalbook.com Alternative historical methods include the reduction of nitrobenzene with iron filings in acid (the Béchamp reduction) or the reaction of chlorobenzene (B131634) with ammonia. britannica.comchemicalbook.com More recently, innovative one-pot syntheses have been developed, such as a method starting from an amine and a cyclohexanone. acs.org

4-Chlorobutanoyl chloride: This acyl chloride is the classic acylating agent for producing the target molecule. Its synthesis typically starts from γ-butyrolactone. google.comguidechem.com Industrial methods include the reaction of γ-butyrolactone with thionyl chloride, often catalyzed by zinc chloride, or with phosgene (B1210022), which provides higher yields but involves a highly toxic reagent. google.comguidechem.com Another approach utilizes di(trichloromethyl) carbonate as a safer alternative to phosgene. guidechem.comgoogle.com

ReagentCatalystYieldNotes
Thionyl ChlorideZinc Chloride~82-87%Simple operation but lower efficiency and more waste. google.comgoogle.com
Phosgene-~95%High yield and low waste, but phosgene is highly toxic and hazardous. google.comguidechem.com
Di(trichloromethyl) carbonateOrganic Amine (e.g., DMF)HighA safer phosgene equivalent. guidechem.comgoogle.com

Nitrobenzene: This compound is the key starting material for modern reductive amidation routes to N-phenyl amides. uj.ac.za It is produced on a large scale via the nitration of benzene (B151609) using a mixture of concentrated nitric acid and sulfuric acid. youtube.com

Scalability and Efficiency of this compound Synthesis

In contrast, modern one-pot strategies offer significant improvements in efficiency. The reductive amidation of nitrobenzene with γ-butyrolactone is a prime example of a highly efficient and step-economic process. rsc.org By combining the reduction of the nitro group and the acylation into a single operation, this method reduces waste, saves time, and simplifies purification. rsc.org The use of inexpensive and readily available starting materials (nitrobenzene, γ-butyrolactone, trichlorosilane) further enhances its appeal for larger-scale synthesis. rsc.org While chiral chromatographic separations are sometimes necessary for producing specific enantiomers of related compounds, such methods are generally considered expensive and not scalable, making diastereoselective crystallization or asymmetric synthesis preferable for large-scale production. google.com

Synthetic RouteNumber of StepsKey ReagentsKey AdvantagesKey Disadvantages
Traditional Acylation TwoAniline, 4-Chlorobutanoyl chlorideWell-established reactions.Multi-step; requires handling of lachrymatory acyl chloride.
One-Pot Reductive Amidation OneNitrobenzene, γ-Butyrolactone, HSiCl₃High step-economy; uses inexpensive reagents; experimentally simple. rsc.orgRequires careful control of the reductive conditions.

Stereoselective and Regioselective Synthetic Approaches

Regioselective Approaches: Regioselectivity is a crucial consideration in the synthesis of this compound and its precursors to ensure the formation of the correct isomer. In the traditional acylation of aniline with 4-chlorobutanoyl chloride, the reaction must selectively occur at the nitrogen atom (N-acylation) rather than on the aromatic ring (C-acylation, a Friedel-Crafts reaction). This is typically achieved by controlling the reaction conditions, as the nitrogen of aniline is a more potent nucleophile than the aromatic ring. The synthesis of substituted anilines via electrophilic aromatic substitution also relies on regiocontrol dictated by the directing effects of existing substituents. Similarly, the one-pot reductive amidation of a substituted nitrobenzene must proceed without affecting other functional groups on the ring, a feature that has been demonstrated for this method. researchgate.net The synthesis of the 4-chlorobutanoyl chloride precursor from γ-butyrolactone is inherently regioselective, as the ring-opening reaction with a chloride source cleaves the acyl-oxygen bond, leading specifically to the 4-chloro derivative. google.com

Stereoselective Approaches: The parent molecule, this compound, is achiral and therefore does not require stereoselective synthesis. However, the N-phenylbutanamide scaffold is present in many chiral molecules, and stereoselective methods are vital for producing enantiomerically pure derivatives, for example, those with substituents on the butanamide chain. Recent advances have focused on the enantioselective synthesis of α-amino amides, which are structurally related. For instance, a copper-catalyzed enantioconvergent radical amination of racemic α-bromo-N-phenylbutanamide with amines has been developed. rsc.org This method allows for the synthesis of chiral α-amino-N-phenylbutanamide derivatives with excellent enantioselectivity, demonstrating a powerful strategy for introducing a chiral center adjacent to the amide nitrogen. rsc.org Such approaches are critical for the synthesis of biologically active compounds where only one enantiomer displays the desired activity.

Advanced Spectroscopic and Analytical Characterization of 4 Chloro N Phenylbutanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

Proton NMR (¹H-NMR) analysis of 4-chloro-N-phenylbutanamide provides information on the electronic environment and connectivity of hydrogen atoms in the molecule. In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum displays characteristic signals for both the aromatic N-phenyl group and the aliphatic 4-chlorobutanamide (B1293659) chain. rsc.org

The aliphatic portion of the molecule gives rise to three distinct signals:

A triplet at approximately 3.67 ppm corresponds to the two protons on the carbon atom adjacent to the chlorine (Cl-CH ₂-), deshielded by the electronegative halogen. rsc.org

A triplet at around 2.57 ppm is assigned to the two protons on the carbon adjacent to the carbonyl group (-CH ₂-CO). rsc.org

A pentet (or quintet) at approximately 2.21 ppm represents the two protons of the central methylene (B1212753) group (-CH₂-CH ₂-CH₂-), which are split by the protons on the two adjacent carbons. rsc.org

The protons on the phenyl ring typically appear in the range of 7.1 to 7.6 ppm. The ortho-protons (positions 2' and 6') are expected to be the most deshielded, followed by the meta-protons (positions 3' and 5'), and the para-proton (position 4'). A broad singlet for the amide proton (N-H) is also characteristically observed.

Chemical Shift (δ ppm)MultiplicityCoupling Constant (J Hz)Assignment
~7.1-7.6MultipletN/AAromatic Protons (C₆H₅-)
3.67Triplet6.0Cl-CH₂-
2.57Triplet7.0-CH₂-CO-
2.21Pentet6.6-CH₂-CH₂-CH₂-

Note: Aromatic proton signals are complex and reported as a multiplet. Amide (N-H) proton signal is often broad and may not be distinctly observed.

The ¹³C-NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment. For this compound, eight distinct signals are expected and observed. rsc.org

The carbonyl carbon of the amide group appears as the most downfield signal at approximately 170.07 ppm. The carbons of the phenyl ring produce signals in the aromatic region (119-138 ppm), with the carbon attached to the nitrogen (C1') appearing at around 137.70 ppm. The aliphatic carbons are found upfield, with the carbon bonded to chlorine (C4) at 44.47 ppm, the carbon alpha to the carbonyl (C2) at 34.14 ppm, and the central methylene carbon (C3) at 27.92 ppm. rsc.org

Chemical Shift (δ ppm)Assignment
170.07Amide Carbonyl (C=O)
137.70Aromatic C1' (C-N)
129.04Aromatic C3'/C5'
124.44Aromatic C4'
119.93Aromatic C2'/C6'
44.47Aliphatic C4 (C-Cl)
34.14Aliphatic C2 (C-CO)
27.92Aliphatic C3

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and formula of a compound. For this compound (C₁₀H₁₂ClNO), the presence of a chlorine atom results in a characteristic isotopic pattern for the molecular ion peak. There will be two signals, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. The calculated monoisotopic mass is approximately 197.06 g/mol .

The fragmentation pattern in electron ionization (EI) mass spectrometry is predictable. Key fragmentation pathways include:

Alpha-cleavage: Fission of the bond between the C2 and C3 carbons is common for amides, leading to the formation of a resonance-stabilized acylium ion or other fragments.

McLafferty Rearrangement: If sterically possible, a hydrogen atom from the gamma-carbon (C4) can be transferred to the carbonyl oxygen, followed by cleavage of the alpha-beta bond.

Loss of Chlorine: Cleavage of the C-Cl bond can lead to a fragment at [M-35]⁺ or [M-37]⁺.

Cleavage of the Amide Bond: The N-phenyl or the butanoyl moiety can be cleaved, resulting in fragments corresponding to each part of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies. The IR spectrum of this compound shows several characteristic absorption bands. rsc.org

A sharp peak observed around 3410 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amide. rsc.org The strong absorption at 1770 cm⁻¹ is assigned to the C=O stretching vibration (Amide I band), which is a hallmark of the amide functional group. rsc.org Other significant peaks include those for C-H bonds of the aromatic ring and aliphatic chain, N-H bending and C-N stretching (Amide II band) around 1602 cm⁻¹, and aromatic C=C stretching vibrations observed at 1496 and 1455 cm⁻¹. rsc.org The C-Cl stretch typically appears in the fingerprint region at lower wavenumbers.

Frequency (cm⁻¹)Vibrational ModeFunctional Group
3410N-H StretchSecondary Amide
1770C=O Stretch (Amide I)Amide Carbonyl
1602N-H Bend (Amide II)Amide
1496, 1455C=C StretchAromatic Ring

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are vital for separating compounds from a mixture and assessing the purity of a synthesized product.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of this compound. nih.govcore.ac.ukresearchgate.net This method separates components of a mixture based on their differential partitioning between a stationary phase (typically a packed column) and a liquid mobile phase. moravek.com By monitoring the eluent with a detector (e.g., UV-Vis), a chromatogram is produced where the area of the peak corresponding to the compound is proportional to its concentration. The purity of a sample can be accurately determined, with reports indicating purities greater than 95% for synthesized batches of this compound. researchgate.net HPLC is also utilized during the purification process itself. core.ac.uk

Thin Layer Chromatography (TLC) in Reaction Monitoring

Thin Layer Chromatography (TLC) is a fundamental and widely used analytical technique for monitoring the progress of chemical reactions. researchgate.net Its simplicity, speed, and low cost make it an indispensable tool in synthetic organic chemistry for qualitatively assessing the components of a reaction mixture. researchgate.net The technique allows chemists to track the consumption of starting materials and the appearance of products over time, helping to determine the reaction's endpoint. thieme.de

The general procedure involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically a sheet of glass or aluminum coated with a thin layer of an adsorbent material like silica (B1680970) gel. researchgate.netbeilstein-journals.org The plate is then placed in a sealed chamber containing a suitable solvent or solvent mixture, known as the eluent. rsc.org As the eluent moves up the plate by capillary action, it carries the components of the spotted mixture at different rates depending on their polarity and affinity for the stationary phase. rsc.org

After development, the separated spots are visualized. For compounds that are UV-active, such as those containing aromatic rings, visualization can be achieved by shining a UV lamp (commonly at 254 nm) on the plate. rsc.orgnih.gov Alternatively, chemical staining agents like iodine crystals can be used. rsc.org The position of each spot is quantified by its Retention Factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. researchgate.net

While specific TLC data for monitoring the synthesis of this compound is not extensively detailed in the literature, analysis of related compounds provides valuable insight. For instance, in the synthesis of the isomeric compound 3-chloro-N-phenylbutanamide , TLC was used to identify the product. rsc.org

TLC Data for a Related Compound

Compound Name Eluent System (v/v) Stationary Phase Rf Value Citation
3-chloro-N-phenylbutanamide Hexane/Ethyl Acetate (B1210297) (5/1) Silica Gel 0.3 rsc.org

This data indicates that a moderately non-polar eluent system is effective for separating this type of compound on a silica gel plate. For monitoring a reaction to synthesize this compound, one would typically spot the starting materials (e.g., 4-chlorobutyryl chloride and aniline) and the reaction mixture on the same plate to observe the disappearance of the starting material spots and the emergence of a new spot corresponding to the product.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the most powerful and definitive technique for elucidating the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. This method provides detailed information on bond lengths, bond angles, and torsion angles, as well as insights into intermolecular interactions such as hydrogen bonding and crystal packing.

A review of the scientific literature indicates that the specific single-crystal X-ray structure of This compound has not been reported. Therefore, a detailed analysis of its solid-state molecular architecture is not currently possible.

However, the crystallographic analysis of structurally related molecules can illustrate the type of detailed information that could be obtained. For example, the crystal structure of 4-chloro-N-phenylbenzenesulfonamide , which also contains a 4-chlorophenyl group and an N-phenyl moiety, has been determined. nih.gov The study revealed two independent molecules in the asymmetric unit, linked by N—H···O hydrogen bonds to form inversion-related dimers. nih.gov It also provided precise measurements of the torsion angles within the molecule's backbone and the dihedral angles between the aromatic rings. nih.gov

Illustrative Crystallographic Parameters from a Related Molecule

Parameter Description Example Value (from 4-chloro-N-phenylbenzenesulfonamide) Citation
Torsion Angle The C—SO₂—NH—C torsion angles were found to be -53.8° and -63.4° in the two independent molecules. -53.8 (3)° / -63.4 (3)° nih.gov
Dihedral Angle The angle between the sulfonyl and anilino benzene (B151609) rings were 69.1° and 82.6°. 69.1 (1)° / 82.6 (1)° nih.gov
Hydrogen Bonding Molecules are linked by N—H···O hydrogen bonds into dimers. N—H···O(S) nih.gov

Should single crystals of this compound be grown and analyzed, X-ray crystallography would provide definitive data on its conformation, including the planarity of the amide group, the orientation of the phenyl ring relative to the butanamide chain, and the packing arrangement within the crystal lattice. This information is crucial for understanding its physical properties and potential intermolecular interactions.

Structure Activity Relationship Sar Studies of 4 Chloro N Phenylbutanamide Derivatives

Rational Design Principles for SAR Investigations

The rational design of 4-chloro-N-phenylbutanamide derivatives for SAR studies is guided by established medicinal chemistry principles, often leveraging computational and structure-based methods. A primary strategy involves using a known active compound or inhibitor as a reference or lead structure. For instance, in the design of Histone Deacetylase 6 (HDAC6) inhibitors, derivatives of phenyl butyric acid were designed using tubacin, a selective HDAC6 inhibitor, as a reference molecule. nih.gov This approach allows for targeted modifications aimed at mimicking or improving upon the interactions of the reference compound with its biological target.

Computational tools play a pivotal role in the rational design process. researchgate.net Techniques like molecular docking, quantitative structure-activity relationship (QSAR), and pharmacophore modeling are employed to predict how newly designed analogs will bind to a target protein and to correlate chemical features with biological activities. mdpi.comiaanalysis.com In silico studies, including docking calculations and molecular dynamics simulations, can identify key binding interactions and guide the synthesis of compounds with a higher probability of success. nih.govchula.ac.th For example, docking simulations can map the interactions of derivatives with target proteins, while QSAR models can use parameters like Hammett constants to predict the effect of different substituents. These computer-aided drug design (CADD) methods help to minimize the number of compounds that need to be synthesized and tested, thereby reducing the time and cost of drug development. researchgate.net

Another design principle involves modifying common scaffolds known for broad biological activity. The chalcone (B49325) scaffold, for example, is found in many compounds with anticancer and anti-inflammatory properties. mdpi.com By incorporating the this compound moiety into such a scaffold, researchers can explore new chemical space and potentially discover novel biological activities. mdpi.com

Impact of Substituents on the Phenyl Ring on Biological Activity

The nature and position of substituents on the N-phenyl ring are critical determinants of the biological activity of this compound derivatives. The electronic properties and size of these substituents can profoundly influence binding affinity, selectivity, and metabolic stability.

Halogen atoms are frequently incorporated into drug candidates to modulate their physicochemical properties. The 4-chloro substituent on the phenyl ring of the parent compound is a key feature. In various classes of compounds, halogen substituents can enhance biological activity. For example, in some quinone imine derivatives, an increased number of chlorine atoms was correlated with higher insecticidal, fungicidal, and herbicidal activity. biointerfaceresearch.com Similarly, studies on nitazoxanide (B1678950) analogues for antimicrobial activity showed that a para-chloro substitution significantly improved potency. nih.gov

The position of the halogen can also be crucial. A comparison between meta- and para-chloro substitution in a series of 1,2,3-triazole-benzoxazole hybrids revealed that the meta-substituted compound exhibited superior activity. bham.ac.uk However, the effect of halogens is not universally positive and depends on the specific biological target and scaffold. In a series of quinoline-carboxamide derivatives, while halogenated compounds were synthesized, a derivative with a nitro group (4-NO2) ultimately showed the most potent anti-breast cancer activity. chula.ac.th

Table 1: Effect of Halogen Substituents on Biological Activity in Related Scaffolds

Compound SeriesHalogen SubstituentPositionObserved Effect on ActivityReference
Nitazoxanide AnaloguesChloroparaSignificant improvement in antimicrobial activity nih.gov
Quinoline (B57606) CarboxamidesChloroparaActive, but less potent than 4-NO2 derivative chula.ac.th
1,2,3-Triazole-benzoxazole HybridsChlorometaMore favorable activity than para-substitution bham.ac.uk
Quinone IminesMultiple ChloroVariousIncreased number of Cl atoms correlated with higher pesticidal activity biointerfaceresearch.com

The electronic nature of substituents on the phenyl ring often has a significant and direct impact on biological activity, although the optimal electronic properties can vary greatly between different drug targets.

Electron-withdrawing groups (EWGs), such as nitro (NO₂) or trifluoromethyl (CF₃), pull electron density away from the aromatic ring. otterbein.edumasterorganicchemistry.com In some cases, this enhances activity. For instance, in a series of quinoline carboxamide derivatives, the compound with a 4-NO₂ group was the most potent anticancer agent. chula.ac.th Similarly, for the synthesis of N-aryl amides from nitroarenes, the presence of EWGs on the nitroarene led to higher product yields. researchgate.net

Conversely, electron-donating groups (EDGs), such as methoxy (B1213986) (OCH₃) or alkyl groups, push electron density into the phenyl ring. masterorganicchemistry.com A study on amino chalcone derivatives containing a butanamide moiety found that compounds with EDGs on the phenyl ring showed improved antiproliferative efficacy compared to those with unsubstituted or electron-withdrawing groups. mdpi.com However, the influence of electronic effects can sometimes be unpredictable. In one study of antimicrobial analogues, a trifluoromethyl group (EWG) and a methoxy group (EDG) resulted in comparable potency, suggesting that electronic properties were not the primary driver of activity in that specific context. nih.gov This highlights that the effect of a substituent is highly dependent on the specific interactions within the target's binding pocket.

Table 2: Influence of Electronic Group Type on Biological Activity

Compound SeriesGroup TypeExample SubstituentFindingReference
Amino Chalcone DerivativesElectron-Donating3,4,5-trimethoxyImproved inhibitory efficacy against cancer cells. mdpi.com
Quinoline CarboxamidesElectron-Withdrawing4-nitroMost potent anti-breast cancer activity in the series. chula.ac.th
Antimicrobial AnaloguesElectron-Donating & Withdrawingp-methoxy & p-trifluoromethylBoth possessed comparable potency, suggesting electronics were not key. nih.gov
4-Quinolone SynthesisElectron-RichNot specifiedElectron-rich rings gave better yields than electron-deficient ones. rsc.org

Modulation of the Butyl Chain Length and Branching

The four-carbon butyl chain in this compound acts as a linker, and its length, flexibility, and substitution pattern are critical for orienting the key pharmacophoric groups correctly for target engagement. Modifying this chain is a common strategy in SAR studies.

Altering the length of the alkyl chain can directly impact potency. Shortening the chain, for example from a butanamide to a propanamide or acetamide (B32628), changes the distance between the phenyl ring and the terminal chloro group, which can affect how the molecule fits into a binding site. In other chemical series, increasing the length of a spacer between an aromatic ring and another functional group has been shown to enhance inhibitory activity, suggesting an optimal distance is required for productive binding. taylorandfrancis.com

Introducing branching or replacing the linear chain with a cyclic moiety is another key strategy. In the development of mitofusin activators, replacing a linear chain with a cyclopropyl (B3062369) linker led to compounds with improved pharmacokinetic properties and potent activity. nih.gov The introduction of such a rigid group reduces the number of possible conformations the molecule can adopt.

Conformational Restrictions and Their Contribution to Potency

The flexibility of the butyl chain in this compound allows it to adopt numerous conformations in solution. While this flexibility can be advantageous for initial binding, it can also be a liability, as there is an entropic cost to "locking" the molecule into a single, bioactive conformation upon binding to its target. Introducing conformational restrictions can mitigate this entropic penalty and lead to a significant increase in binding affinity and potency.

This principle has been successfully applied in the design of various therapeutic agents. For example, the development of conformationally restricted acetanilides led to potent and selective β3 adrenergic receptor agonists. acs.org Similarly, incorporating the linker chain into a ring structure, such as a pyrazole (B372694) or a cyclopenta-thiazole, is a strategy used to create more rigid analogues. acs.orgnih.gov These rigid structures pre-organize the key interacting groups into a conformation that is favorable for binding, thus enhancing potency. The improved in vivo properties of a cyclopropyl-containing mitofusin activator over its more flexible parent compound further underscore the benefits of conformational restriction. nih.gov

Pharmacophore Development and Ligand-Based Drug Design

When the three-dimensional structure of a biological target is unknown, ligand-based drug design (LBDD) becomes an essential tool. iaanalysis.com This approach relies on analyzing a set of known active molecules to develop a pharmacophore model—an abstract representation of the key steric and electronic features required for biological activity. researchgate.net

A pharmacophore model for this compound derivatives would likely include several key features based on the SAR discussed:

An aromatic ring feature, often with a vector indicating a required halogen substituent (e.g., at the para-position).

A hydrogen bond donor feature from the amide N-H group.

A hydrogen bond acceptor feature from the amide carbonyl oxygen.

A hydrophobic/aliphatic feature representing the butanamide chain.

Such a model was successfully developed for a series of Tumor Necrosis Factor-alpha converting enzyme (TACE) inhibitors, which featured two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings as the key pharmacophoric points. researchgate.net Once validated, this pharmacophore model can be used for the virtual screening of large compound databases to identify novel molecules that fit the model and are therefore likely to be active. mdpi.comresearchgate.net This LBDD approach, often complemented by 3D-QSAR studies like CoMFA and CoMSIA, provides powerful structural insights that can guide the optimization of lead compounds for improved potency and selectivity. researchgate.net

Exploration of Biological Activities and Molecular Mechanisms Associated with 4 Chloro N Phenylbutanamide

General Therapeutic Potential of Butanamide Derivatives

Butanamide derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide array of biological activities. Research has highlighted their potential as anticonvulsant agents. dergipark.org.trmdpi.com For instance, certain novel alaninamide derivatives have shown significant antiseizure efficacy in various animal models, including maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. mdpi.com Specifically, N-phenyl-2-(2,5-dioxopyrrolidin-1-yl) butanamides have been investigated as potential hybrid anticonvulsant agents. dergipark.org.tr

Beyond neurological applications, butanamide derivatives have been explored for their anti-inflammatory and analgesic properties. researchgate.nettubitak.gov.tr Studies on 4-(5-chloro-2-oxo-3H-benzoxazol-3-yl)butanamide derivatives revealed high analgesic and anti-inflammatory activities. researchgate.nettubitak.gov.tr The mechanism for the anti-inflammatory effects in some derivatives is linked to the inhibition of cyclooxygenase (COX) enzymes, which are key in the production of pro-inflammatory prostaglandins. tubitak.gov.tr Furthermore, the butanamide structure is a feature in compounds investigated for anticancer properties, with some derivatives showing the ability to interfere with cancer cell proliferation pathways. biosynth.com

Enzyme Inhibition Profiling and Mechanistic Insights

The biological effects of 4-chloro-N-phenylbutanamide and its analogs are often rooted in their ability to inhibit specific enzymes, thereby disrupting pathological processes.

The Phospholipase A and Acyltransferase (PLAAT) family, which includes five cysteine hydrolases, is involved in the biosynthesis of N-acylethanolamines (NAEs), bioactive lipids that modulate processes like pain, inflammation, and food intake. acs.orgnih.gov Researchers have identified α-ketoamides as a pan-active inhibitor scaffold for PLAAT enzymes. acs.orgnih.gov Structure-activity relationship (SAR) studies of these α-ketoamides revealed that a 4-chloro substituent on the phenyl ring was optimal for inhibitory activity against the PLAAT family. acs.org While electron-donating groups on the phenyl ring tended to decrease potency, lipophilic electron-withdrawing groups were tolerated. acs.org This suggests that the chloro-phenyl motif present in this compound is a favorable feature for interacting with and inhibiting PLAAT enzymes.

Enoyl-acyl carrier protein reductase (ENR), also known as FabI, is a crucial enzyme in the type II fatty acid synthesis (FAS) pathway in bacteria. wikipedia.orgebi.ac.uk Its essential role and structural difference from mammalian fatty acid synthesis enzymes make it a prime target for antibacterial drug development. wikipedia.org The well-known antimicrobial agent triclosan (B1682465) functions by inhibiting ENR. wikipedia.orgresearchgate.netnih.gov Research has shown that triclosan potently inhibits the growth of Plasmodium falciparum (the parasite causing malaria) by targeting its ENR enzyme. nih.gov While direct studies linking this compound to ENR inhibition are not prominent, the general class of acetamide (B32628) derivatives has been identified as potent inhibitors of InhA, the ENR from Mycobacterium tuberculosis. researchgate.net This indicates that amide-containing scaffolds can be tailored to inhibit this important enzyme class.

Histone deacetylases (HDACs) are enzymes that play a critical role in epigenetic regulation, and their inhibition is a key strategy in cancer therapy. acs.orgtandfonline.com HDAC6, a unique cytoplasmic isoform, deacetylates non-histone proteins like α-tubulin and is a target for treating cancer and neurodegenerative diseases. acs.orgportlandpress.comnih.govresearchgate.net Several butanamide derivatives have been developed as selective HDAC6 inhibitors. For example, N-hydroxy-4-(2-methoxy-5-(methyl(2-methylquinazolin-4-yl)amino)phenoxy)butanamide (23bb) was identified as a highly potent and selective HDAC6 inhibitor with an IC50 of 17 nM. acs.orgportlandpress.com This compound demonstrated significant anti-tumor activity in various cancer models. acs.org Similarly, indole-3-butyric acid derivatives have been shown to potently inhibit HDACs, with one compound exhibiting an IC50 of 7.71 nM against HDAC6. tandfonline.com These examples underscore the suitability of the butanamide scaffold for designing potent and selective HDAC6 inhibitors.

Table 1: HDAC6 Inhibition by Related Butanamide Derivatives

Compound Name/ClassTargetIC50 (nM)Selectivity ProfileSource(s)
N-hydroxy-4-(2-methoxy-5-(methyl(2-methylquinazolin-4-yl)amino)phenoxy)butanamide (23bb)HDAC61725-fold vs HDAC1, 200-fold vs HDAC8 acs.org
(E)-N-hydroxy-3-(2-(4-fluorostyryl)thiazol-4-yl)propanamide (6u)HDAC6-126-fold selectivity over HDAC1 nih.gov
Indole-3-butyric acid derivative (I13)HDAC67.71Also inhibits HDAC1 (13.9 nM) and HDAC3 (12.1 nM) tandfonline.com

Note: This table displays data for compounds structurally related to this compound to illustrate the potential of the butanamide scaffold.

Protein kinases are critical components of cellular signaling pathways, and their dysregulation is a hallmark of cancer. researchgate.net Consequently, kinase inhibitors are a major class of anticancer drugs. Derivatives similar to this compound have been shown to exhibit anticancer properties, potentially through the inhibition of specific kinases involved in cell signaling. For example, novel 4-chloro-N-phenyl benzamide (B126) derivatives have been disclosed as inhibitors of p38α mitogen-activated protein kinase (MAPK), a target for various inflammatory diseases and cancers. nih.gov In other studies, bis-aryl ureas containing a butanamide-related structure were found to be potent inhibitors of Raf kinase, another key enzyme in cancer-related signaling pathways. researchgate.net

Interaction with Biological Macromolecules (e.g., proteins, nucleic acids)

The biological activity of a compound is fundamentally determined by its interactions with macromolecules. The structure of this compound suggests several potential modes of interaction. The electrophilic nature of the carbonyl group in the chloropropanoyl moiety may allow it to react with nucleophilic residues, such as cysteine or histidine, in the active sites of enzymes. This covalent modification can lead to irreversible inhibition of enzyme function.

Furthermore, some related compounds are known to interact with DNA. researchgate.net For instance, certain diazenyl compounds may modify DNA structure and function, leading to changes in gene expression. Molecular docking and dynamics simulations of benzothiazole-pyrrolobenzodiazepine conjugates, which share aromatic and heterocyclic features with some butanamide derivatives, show them binding in the minor groove of DNA, particularly at AT-rich sequences. researchgate.net Such interactions can distort the DNA helix, displace water molecules, and ultimately interfere with DNA replication and transcription, contributing to cytotoxic effects. researchgate.net

Cellular and Molecular Pathway Investigations

Investigations into the cellular and molecular effects of this compound derivatives have primarily focused on their potential as antiproliferative agents. Research has centered on a specific chalcone (B49325) derivative, (E)-4-chloro-N-(4-(3-oxo-3-(3,4,5-trimethoxyphenyl) prop-1-en-1-yl) phenyl) butanamide, which has demonstrated significant biological activity in various cancer cell lines.

Studies on Cell Viability and Proliferation Modulation

The chalcone derivative of this compound has been identified as a potent inhibitor of cancer cell proliferation. researchgate.net Studies have shown that this compound, referred to as compound 13e in several analyses, effectively reduces the viability of various cancer cells in a dose-dependent manner. mdpi.com Its antiproliferative effects have been observed against human gastric cancer (MGC-803), colorectal cancer (HCT-116), and breast cancer (MCF-7) cell lines. researchgate.netmdpi.comresearchgate.net

The inhibitory activity is quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit the biological process by 50%. For compound 13e, the IC₅₀ values indicate potent activity, often more so than the positive control, 5-Fluorouracil (5-Fu). researchgate.net As the concentration of the compound increases, a corresponding decrease in cell viability is observed. mdpi.com Furthermore, the compound has been shown to inhibit the colony formation of cancer cells, a key measure of long-term proliferative potential. mdpi.comnih.gov

Inhibitory Activity (IC₅₀) of Compound 13e Against Human Cancer Cell Lines
Cell LineCancer TypeIC₅₀ (µM)Reference
MGC-803Gastric Cancer1.52 mdpi.comresearchgate.net
HCT-116Colorectal Cancer1.83 mdpi.comresearchgate.net
MCF-7Breast Cancer2.54 mdpi.comresearchgate.net

Apoptosis Induction Mechanisms

Beyond inhibiting proliferation, the this compound derivative induces programmed cell death, or apoptosis, in cancer cells. researchgate.netmdpi.com This process is crucial for eliminating damaged or malignant cells. The compound appears to trigger apoptosis through the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. mdpi.comnih.gov

The extrinsic pathway is initiated by the binding of ligands to death receptors on the cell surface. nih.govmdpi.com Studies show that treatment with the compound leads to an increase in the expression of Death Receptor 5 (DR5). nih.gov This upregulation facilitates the assembly of the death-inducing signaling complex (DISC), which in turn activates initiator caspases like caspase-8. nih.govnih.gov

The intrinsic pathway involves the mitochondria and is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. nih.govscielo.org This family includes both anti-apoptotic proteins (like Bcl-2 and XIAP) and pro-apoptotic proteins (like Bax, Bak, Bid, and Noxa). nih.govscielo.org Treatment with the compound has been shown to decrease the levels of anti-apoptotic proteins Bcl-2, X-linked inhibitor of apoptosis protein (XIAP), and cellular inhibitor of apoptosis protein 1 (c-IAP1). nih.gov Concurrently, it increases the expression of the pro-apoptotic BH3-only protein Noxa. nih.gov This shift in the balance of Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of the apoptosome. nih.govmdpi.com

Both pathways converge on the activation of a cascade of cysteine-aspartic proteases known as caspases. scielo.org Western blot analysis has confirmed that the compound leads to the cleavage, and thus activation, of initiator caspases-8 and -9, as well as executioner caspases-3 and -7. nih.gov Activated caspase-3 then cleaves critical cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis. nih.gov

Modulation of Apoptosis-Related Proteins by a this compound Derivative
ProteinFunction/PathwayEffect of Compound TreatmentReference
DR5Extrinsic PathwayIncreased (↑) nih.gov
Bcl-2Anti-apoptotic (Intrinsic Pathway)Decreased (↓) nih.gov
XIAPAnti-apoptotic (IAP Family)Decreased (↓) nih.gov
c-IAP1Anti-apoptotic (IAP Family)Decreased (↓) nih.gov
NoxaPro-apoptotic (Intrinsic Pathway)Increased (↑) nih.gov
Cleaved Caspase-8Initiator Caspase (Extrinsic)Increased (↑) nih.gov
Cleaved Caspase-9Initiator Caspase (Intrinsic)Increased (↑) nih.gov
Cleaved Caspase-3Executioner CaspaseIncreased (↑) nih.gov
Cleaved Caspase-7Executioner CaspaseIncreased (↑) nih.gov
Cleaved PARPApoptosis SubstrateIncreased (↑) nih.gov

Applications in Proteomics Research and Protein Interaction Studies

While direct studies on this compound in proteomics are not extensively documented, its structural motifs are relevant to chemical biology tools used in this field. Proteomics, particularly the study of protein-protein interactions (PPIs), often employs chemical probes and reagents to identify and characterize these complex networks. nih.govnih.gov

Compounds with reactive groups, such as the chloroalkane moiety present in this compound and its derivatives, can function as covalent probes. These probes can be used in affinity purification-mass spectrometry (AP-MS), a powerful technique to map protein interactomes. nih.govnih.gov In this approach, a bait protein is used to "pull down" its binding partners from a cell lysate, and the entire complex is subsequently identified by mass spectrometry. nih.gov A compound like this compound could potentially be modified to create a chemical probe to selectively bind to and isolate specific proteins or protein complexes for further study.

Furthermore, related structures are noted for their use in proteomics and protein interaction analysis. amerigoscientific.com The development of small molecule inhibitors and probes is a key area where butanamide derivatives could be applied. By identifying the protein targets of a biologically active compound, researchers can elucidate its mechanism of action and uncover new nodes in cellular signaling pathways. Techniques like Whole Interactome Scanning Experiment (WISE), which uses peptide arrays to screen for binding partners of a specific domain or molecule, could potentially be adapted to study the targets of this compound derivatives. plos.org The identification of binding partners through such methods provides valuable insights into the compound's biological function and its impact on the cellular protein network. plos.org

Computational Chemistry and Molecular Modeling Applications in 4 Chloro N Phenylbutanamide Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. nih.gov These calculations provide a detailed picture of the electron distribution and energy levels, which are crucial for predicting chemical reactivity and spectroscopic properties.

Before any properties can be accurately calculated, the most stable three-dimensional arrangement of the atoms in 4-chloro-N-phenylbutanamide must be determined. This process, known as geometrical parameter optimization, involves finding the minimum energy conformation of the molecule. Using methods like DFT with a suitable basis set (e.g., B3LYP/6-31G**), the bond lengths, bond angles, and dihedral angles are systematically adjusted until the lowest energy state is reached. nih.gov

Table 1: Predicted Optimized Geometrical Parameters for this compound

ParameterBond/AnglePredicted Value
Bond LengthC-Cl~1.78 Å
Bond LengthC=O (amide)~1.23 Å
Bond LengthC-N (amide)~1.35 Å
Bond LengthN-C (phenyl)~1.43 Å
Bond AngleC-N-C~125°
Dihedral AngleO=C-N-C (amide planarity)~180°

Note: These are representative values and the actual optimized parameters would be determined through specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aimspress.com The HOMO is the orbital from which an electron is most easily removed, representing the molecule's ability to act as an electron donor (nucleophile). The LUMO is the orbital to which an electron is most easily added, indicating the molecule's ability to act as an electron acceptor (electrophile). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the lone pairs of the amide oxygen and nitrogen atoms. The LUMO is likely to be distributed over the carbonyl group and the C-Cl bond, which are the primary electrophilic sites. DFT calculations can precisely determine the energies of these orbitals and visualize their spatial distribution. ajchem-a.com

Table 2: Representative Frontier Molecular Orbital Data for a Phenylbutanamide Derivative

OrbitalEnergy (eV)Description
HOMO-6.57Electron density concentrated on the phenyl ring.
LUMO-2.09Electron density on the butanamide moiety.
HOMO-LUMO Gap4.48Indicates moderate chemical reactivity.

Note: Data derived from a similar compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, for illustrative purposes. ajchem-a.com The actual values for this compound would require specific calculation.

Molecular Docking Simulations for Target Identification and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or nucleic acid). ajchem-a.com This method is crucial in drug discovery for identifying potential biological targets and for predicting the binding affinity and interaction patterns of a ligand within the active site of a receptor.

The process involves placing the 3D structure of this compound into the binding site of a target protein. A scoring function is then used to estimate the binding energy for different poses, with the lowest energy pose representing the most likely binding mode. These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. For instance, derivatives of N-phenylbutanamide have been investigated as potential inhibitors of enzymes like kinases and P-glycoprotein. dovepress.com A docking study of this compound against a hypothetical kinase could predict its binding affinity and the specific amino acid residues it interacts with.

Table 3: Hypothetical Molecular Docking Results for this compound with a Kinase Target

ParameterValue/Description
Target ProteinEpidermal Growth Factor Receptor (EGFR) Kinase
Docking Score (kcal/mol)-7.8
Predicted Hydrogen BondsAmide N-H with Asp855; Amide C=O with Lys745
Predicted Hydrophobic InteractionsPhenyl ring with Leu718, Val726; Butyl chain with Ala743
Predicted Halogen BondChlorine atom with a backbone carbonyl oxygen

Note: This is a hypothetical data table to illustrate the type of information obtained from a molecular docking simulation.

Molecular Dynamics (MD) Simulations for Conformational and Interaction Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. acs.org MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the conformational flexibility of the ligand and the receptor, the stability of the binding pose, and the role of solvent molecules. acs.org

An MD simulation of the this compound-protein complex obtained from docking would involve placing the complex in a simulated physiological environment (a box of water molecules and ions). The simulation would then track the movements of all atoms over a period of nanoseconds to microseconds. Analysis of the simulation trajectory can reveal how the ligand's conformation changes within the binding site and how the interactions with the protein evolve over time. Key metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) of the atoms are calculated to assess the stability of the complex and the flexibility of different parts of the protein and ligand.

Table 4: Conceptual Data from a Molecular Dynamics Simulation

MetricDescription
RMSD of Protein BackboneMeasures the deviation of the protein's backbone from its initial structure, indicating overall stability.
RMSD of LigandMeasures the deviation of the ligand's atoms from its initial docked pose, indicating binding stability.
RMSF of Protein ResiduesShows the fluctuation of individual amino acid residues, highlighting flexible regions.
Hydrogen Bond OccupancyThe percentage of simulation time a specific hydrogen bond is maintained.

Note: This table describes the types of data generated from an MD simulation, which would be presented as plots of the metric versus simulation time.

In Silico Drug Design and Virtual Screening Strategies

The structure of this compound can serve as a starting point for the discovery of new and more potent bioactive compounds through in silico drug design and virtual screening. ajchem-a.com These strategies use computational methods to search large databases of chemical compounds for molecules that are likely to bind to a specific biological target.

Ligand-based virtual screening would involve using the known structure of this compound as a template to search for other molecules with similar 2D or 3D features (shape and electrostatic properties).

Structure-based virtual screening uses the 3D structure of a target protein. Millions of compounds from virtual libraries are computationally docked into the protein's active site, and those with the best predicted binding affinities are selected for further experimental testing. This approach can identify structurally diverse compounds that may have the desired biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For this compound, a QSAR study would involve synthesizing and testing a series of derivatives with modifications to the phenyl ring, the butanamide chain, or the chlorine substituent.

For each derivative, a set of molecular descriptors (physicochemical properties such as logP, molar refractivity, electronic parameters, and topological indices) would be calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity (e.g., IC50 values). nih.gov A validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and reducing the need for extensive experimental screening.

Table 5: Example of a QSAR Data Table for a Series of N-phenylbutanamide Derivatives

CompoundlogPMolar RefractivityElectronic Parameter (Hammett's σ)Observed Activity (log 1/IC50)Predicted Activity (log 1/IC50)
Derivative 12.555.20.005.25.1
Derivative 22.858.10.235.65.5
Derivative 32.153.0-0.174.95.0
Derivative 43.262.50.375.95.8

Note: This is a hypothetical data table illustrating the components of a QSAR study. The actual descriptors and their coefficients would be determined by the specific QSAR model developed.

Future Research Directions and Advanced Academic Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of amides is a cornerstone of organic chemistry, and the preparation of 4-chloro-N-phenylbutanamide is no exception. Traditional methods often involve the use of acyl chlorides, such as 4-chlorobutanoyl chloride, and an amine, like aniline (B41778), often in the presence of a base. semanticscholar.org While effective, these methods can generate corrosive by-products and may not align with the principles of green chemistry. humanjournals.comrsc.org

Future research is increasingly focused on developing more sustainable and efficient synthetic routes. These "green" methodologies aim to reduce waste, minimize the use of hazardous reagents and solvents, and improve atom economy. humanjournals.com Promising areas of exploration include:

Catalyst-Free Acylation: Research into N-acylation reactions under catalyst-free conditions, potentially using water as a solvent or employing techniques like ultrasound or microwave irradiation, offers a greener alternative to traditional methods. orientjchem.orgorientjchem.orgmdpi.com

Electrochemical Synthesis: Electrochemical N-acylation, where carboxylic acids react with amines in water using an electrocatalyst, presents a sustainable method that avoids toxic reagents and operates under mild, room-temperature conditions. rsc.org

Photoinduced Catalysis: A photoinduced gold-catalyzed reaction has been demonstrated for the synthesis of this compound from N-phenylacrylamide and dichloromethane, showcasing a novel approach that leverages light energy to drive the reaction. nju.edu.cn

These innovative approaches not only offer environmental benefits but also have the potential for higher yields, shorter reaction times, and simpler work-up procedures. orientjchem.orgmdpi.com

Table 1: Comparison of Synthetic Approaches for Amide Synthesis

MethodTypical ReagentsSolventsKey AdvantagesKey Disadvantages
Traditional Acylation Acyl chlorides, amines, baseDichloromethane, THFWell-established, generally effectiveGenerates waste, uses hazardous reagents
Ultrasound-Assisted Acetic anhydride (B1165640), aminesNone/WaterShort reaction times, high yields, greenSubstrate scope may be limited
Electrochemical Carboxylic acids, amines, electrocatalystWaterSustainable, mild conditions, high chemoselectivityRequires specialized equipment
Photoinduced Catalysis Alkenes, haloalkanes, photocatalystAcetonitrileNovel activation pathway, uses light energyCatalyst cost and stability

Deeper Mechanistic Elucidation of Biological Activities and Off-Target Effects

Compounds containing a chloroacetamide or related haloalkanamide structure are known to be reactive, often acting as covalent modifiers of biological macromolecules like proteins. biorxiv.orgmdpi.com The chloroacetamide group, in particular, can act as a reactive electrophile, covalently binding to nucleophilic residues such as cysteine on proteins. biorxiv.org This reactivity is the basis for the biological activity of many such compounds but also raises concerns about off-target effects and stability. biorxiv.org

Future research must focus on:

Covalent Target Engagement: Precisely identifying the protein targets with which this compound and its analogs form covalent bonds. This is crucial for understanding their mechanism of action.

Off-Target Profiling: A significant challenge for covalent inhibitors is their potential for non-specific reactions with numerous proteins, which can lead to undesirable side effects. researchgate.net Comprehensive proteomic studies are needed to map the full range of off-target interactions. biorxiv.org For example, while 2-chloroacetamide (B119443) is sometimes used in proteomics to reduce off-target alkylation compared to iodoacetamide, it has been shown to cause other adverse effects like methionine oxidation. nih.gov

Reversibility and Stability: Investigating the stability of the covalent adducts formed. While some covalent inhibitors are irreversible, the development of reversible covalent inhibitors is a growing field aimed at minimizing off-target effects. mdpi.com

Understanding these factors is critical for assessing the therapeutic potential and safety profile of any biologically active compound.

Identification of Unexplored Molecular Targets and Pathways

The structural motifs within this compound suggest several avenues for exploring new biological activities. The N-phenylalkanamide core is present in a wide range of biologically active molecules. researchgate.netbenthamdirect.com The terminal chloroalkyl group provides a reactive handle for covalent interactions, a strategy used in designing inhibitors for various enzymes. biorxiv.org

Future research directions for identifying new targets include:

Enzyme Inhibition: Given the reactivity of the chloroalkyl group, a primary area of investigation is the inhibition of enzymes, particularly those with a reactive cysteine or selenocysteine (B57510) in their active site. biorxiv.org For instance, some chloroacetamide-containing molecules are known to inhibit Glutathione Peroxidase 4 (GPX4). biorxiv.org

Kinase Profiling: The broader phenylamide structure is found in many kinase inhibitors. vulcanchem.com Screening this compound against panels of protein kinases could uncover novel inhibitory activities.

Table 2: Potential Molecular Target Classes for Future Investigation

Target ClassRationaleExample TargetsPotential Application Area
Cysteine Proteases Covalent modification by chloroalkyl groupCaspases, CathepsinsApoptosis, Inflammation
Kinases Phenylamide scaffold is common in inhibitorsEGFR, VEGFROncology
Deubiquitinating Enzymes (DUBs) Reactive cysteine in the active siteUSP7, UCHL1Cancer, Neurodegeneration
GPX4 Covalent modification of selenocysteineGPX4Ferroptosis, Cancer

Integration of Multi-Omics Data with Computational Predictions

The era of big data in biology offers powerful new tools for drug discovery and mechanistic studies. pluto.biopluto.bio A systems-level approach, integrating various "omics" datasets, can provide a holistic view of a compound's effects on cellular systems. pluto.bioahajournals.org

Future research on this compound should leverage:

Chemoproteomics: This technique uses chemical probes to identify the protein targets of a small molecule across the entire proteome, providing a direct map of its interactions, including off-targets. researchgate.net

Multi-Omics Analysis: Integrating transcriptomics (gene expression), proteomics (protein levels), and metabolomics (metabolite profiles) can reveal the downstream consequences of target engagement and identify the pathways perturbed by the compound. pluto.biodelta4.ai This provides a comprehensive picture of the cellular response. ahajournals.org

Computational Modeling: Molecular docking and dynamics simulations can predict how this compound binds to potential protein targets. researchgate.netchula.ac.th These computational predictions, when combined with experimental multi-omics data, can build strong, validated hypotheses about the compound's mechanism of action. frontiersin.org

This integrated strategy accelerates the identification of not only primary targets but also the complex molecular networks that underlie a compound's biological activity. pluto.biofrontiersin.org

Role of this compound and its Analogs in Chemical Probe Development

A chemical probe is a small molecule used to study and manipulate a biological system, typically by engaging a specific protein target. acs.org The reactive chloroalkyl group of this compound makes it and its derivatives interesting candidates for development as covalent chemical probes.

Key considerations for future research in this area include:

Target-Specific Optimization: Modifying the core structure of this compound to enhance selectivity for a single, desired protein target. This involves structure-activity relationship (SAR) studies to fine-tune the molecule's properties.

Incorporation of Reporter Tags: For use in target identification and validation, analogs of the compound can be synthesized with "clickable" tags (like an alkyne or azide) or biotin (B1667282) handles. These tags allow for the visualization and pull-down of protein targets after covalent binding.

Controlling Reactivity: The development of "masked" electrophiles, where the reactive group is revealed only under specific conditions (e.g., within the target protein's binding site), is an advanced strategy to reduce off-target effects and improve the utility of covalent probes. biorxiv.org

Developing optimized probes from the this compound scaffold could provide valuable tools for basic biological research, helping to elucidate the function of novel protein targets.

Exploration of New Application Domains Beyond Current Research Trends

While much research focuses on potential pharmaceutical applications, the chemical properties of this compound lend themselves to exploration in other domains.

Potential new application areas include:

Materials Science: The amide and phenyl groups can influence the properties of polymers. The reactive chloride offers a site for grafting the molecule onto surfaces or into polymer chains to create functional materials with tailored properties. smolecule.com

Agrochemicals: The N-phenylamide structure is found in some agricultural chemicals. rsc.org Investigating the potential of this compound and its derivatives as herbicides, fungicides, or plant growth regulators could open a new field of application.

Synthetic Building Blocks: The compound's bifunctionality (a reactive chloride and a stable amide) makes it a useful intermediate in organic synthesis for creating more complex molecules. For example, the chlorine atom can be displaced by various nucleophiles to generate a library of derivatives for further screening.

Exploring these non-pharmaceutical applications could unlock new value and utility for this versatile chemical entity.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-chloro-N-phenylbutanamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via nucleophilic acyl substitution between 4-chlorobutanoyl chloride and substituted anilines in a basic aqueous medium (e.g., NaOH) . Key variables include:

  • Solvent selection : Polar aprotic solvents (e.g., THF) enhance reactivity compared to protic solvents.
  • Temperature control : Reactions at 0–5°C minimize side reactions like hydrolysis of the acyl chloride.
  • Stoichiometry : A 1:1.2 molar ratio of aniline to acyl chloride ensures complete conversion.
    Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the amide product with >95% purity .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer : A combination of techniques is essential:

  • NMR Spectroscopy : <sup>1</sup>H NMR shows characteristic signals for the amide NH (~8.5 ppm) and aromatic protons (6.8–7.4 ppm). <sup>13</sup>C NMR confirms the carbonyl carbon at ~170 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass verification (e.g., [M+H]<sup>+</sup> at m/z 212.07 for C10H11ClNO) .
  • Infrared (IR) Spectroscopy : Strong absorbance at ~1650 cm<sup>−1</sup> (C=O stretch) and ~1550 cm<sup>−1</sup> (N–H bend) confirm the amide group .

Advanced Research Questions

Q. How can crystallographic data resolve conformational ambiguities in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement reveals torsional angles and intermolecular interactions. For example:

  • Torsional Analysis : The C–Cl bond orientation relative to the amide group affects crystal packing. In N-(3-chlorophenyl) derivatives, a dihedral angle of 15–25° between the aryl and amide planes is common .
  • Hydrogen Bonding : N–H···O=C interactions stabilize the crystal lattice, with bond lengths of ~2.1 Å .
    Discrepancies between solution (NMR) and solid-state (SCXRD) conformations can be resolved using DFT calculations to compare energy minima .

Q. What strategies are effective for analyzing contradictory bioactivity data in structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Target-Specific Assays : Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to validate activity. For example, if a derivative shows conflicting cytotoxicity data, test its stability in cell culture media .
  • Computational Docking : Molecular docking (e.g., AutoDock Vina) identifies binding modes to receptors like kinases. A chlorine substituent at the para-position may enhance hydrophobic interactions but reduce solubility, explaining potency vs. bioavailability trade-offs .
  • Meta-Analysis : Cross-reference PubChem BioAssay data (e.g., AID 504850) to identify outliers caused by assay variability .

Q. How can computational methods optimize the synthesis and reactivity of this compound derivatives?

  • Methodological Answer :

  • DFT Calculations : Gaussian09 with B3LYP/6-31G(d) optimizes transition states for acylation reactions. For example, electron-withdrawing substituents on the aniline ring lower the activation energy by stabilizing the tetrahedral intermediate .
  • Molecular Dynamics (MD) : Simulate solvation effects to predict reaction pathways. Polar solvents (e.g., DMF) stabilize charged intermediates, improving yields by ~20% compared to non-polar solvents .

Data Analysis and Validation

Q. How should researchers address discrepancies between experimental and computational spectroscopic data?

  • Methodological Answer :

  • NMR Chemical Shift Prediction : Tools like ACD/Labs or ChemDraw compare experimental shifts with DFT-calculated values (e.g., GIAO method). Deviations >0.5 ppm may indicate incorrect assignments or conformational flexibility .
  • Crystallographic Validation : Use Mercury software to overlay SCXRD structures with computational models. Root-mean-square deviations (RMSD) >0.3 Å suggest significant conformational differences requiring re-evaluation .

Q. What are best practices for validating synthetic intermediates in multi-step reactions?

  • Methodological Answer :

  • In-Situ Monitoring : ReactIR tracks acyl chloride consumption in real time, ensuring complete conversion before quenching .
  • LC-MS Purity Checks : Intermediate samples analyzed via LC-MS (C18 column, 0.1% formic acid in acetonitrile/water) confirm absence of unreacted starting materials or side products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.